molecular formula C17H20N2O5S B1668049 Bumetanide CAS No. 28395-03-1

Bumetanide

Cat. No.: B1668049
CAS No.: 28395-03-1
M. Wt: 364.4 g/mol
InChI Key: MAEIEVLCKWDQJH-UHFFFAOYSA-N
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Description

Bumetanide (C₁₇H₂₀N₂O₅S, molecular weight 364.42) is a high-ceiling loop diuretic that inhibits the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, reducing electrolyte reabsorption and promoting diuresis . It is structurally related to furosemide but exhibits ~40-fold greater potency on a milligram basis in humans . This compound binds to NKCC isoforms with high affinity, requiring Na⁺, K⁺, and Cl⁻ ions for optimal interaction, and competes with other loop diuretics for binding sites . Beyond its diuretic role, this compound has gained attention for off-label applications in neurological disorders, particularly autism spectrum disorder (ASD), where it modulates GABAergic signaling by reducing intracellular chloride concentrations .

Preparation Methods

Synthetic Route via Condensation-Hydrogenation

Reaction Mechanism

The method described in CN101591276B employs 3-amino-4-phenoxy-5-sulfamoylbenzoic acid and n-butyraldehyde as starting materials. The synthesis proceeds in two stages:

  • Condensation-Dehydration : Catalyzed by boron trihalide etherates (BF₃·OEt₂, BCl₃·OEt₂), the amine reacts with n-butyraldehyde to form an imine intermediate.
    $$
    \text{3-Amino intermediate} + \text{n-butyraldehyde} \xrightarrow{\text{BX}3\cdot\text{OEt}2} \text{3-Butylimine intermediate}
    $$
  • Hydrogenation : Palladium-carbon (Pd/C) catalyzes the reduction of the imine to the final amine (bumetanide) under 1–2 atm H₂.

Optimization of Reaction Conditions

  • Catalyst Selection : Boron trifluoride etherate (BF₃·OEt₂) outperforms BCl₃·OEt₂, yielding 96% vs. 90%.
  • Molar Ratios : A 1:1.3 ratio of amine to n-butyraldehyde minimizes side reactions.
  • Solvent Systems : Methanol enhances reaction homogeneity compared to ethanol.

Table 1: Comparative Yields Across Catalysts (CN101591276B)

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
BF₃·OEt₂ Methanol 20–25 6 96
BCl₃·OEt₂ Ethanol 20–25 14 90

Multi-step Synthesis from p-Chlorobenzoic Acid

Step-wise Analysis

CN115677544A outlines a five-step synthesis starting from p-chlorobenzoic acid:

  • Chlorosulfonation : Reaction with chlorosulfonic acid introduces a sulfonyl chloride group.
  • Nitration : Nitric acid generates a nitro group at the 5-position.
  • Sulfamoylation : tert-Butylamine substitutes the chloride, forming a sulfonamide.
  • Phenoxy Substitution : Phenol displaces the remaining chloride via nucleophilic aromatic substitution.
  • Reduction : Catalytic hydrogenation reduces the nitro group to an amine.

Key Intermediates and Their Characterization

  • Intermediate 3 : N-(tert-butyl)sulfamoyl-4-chloro-5-nitrobenzoic acid (melting point: 178–180°C).
  • Intermediate 5 : 3-amino-5-(N-(tert-butyl)sulfamoyl)-4-phenoxybenzoic acid (HPLC purity: 99.2%).

Table 2: Reaction Conditions for Multi-step Synthesis (CN115677544A)

Step Reagent/Catalyst Temperature (°C) Time (h) Yield (%)
1 ClSO₃H 0–5 4 85
2 HNO₃/H₂SO₄ 40–45 6 78
4 Phenol/K₂CO₃ 120 12 82

Impurity Profiling and Analytical Methods

Nitrosamine Detection

N-Nitroso this compound, a genotoxic impurity, is quantified via LC/MS/MS with a limit of detection (LOD) of 0.2 ng/mL. The method employs:

  • Column : Agilent ZORBAX Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm).
  • Mobile Phase : Gradient of 0.1% formic acid in water/acetonitrile.

LC/MS/MS Methodology

  • Calibration Curve : Linear range 0.1–100 ng/mL (R² = 0.9957).
  • Precision : %CV ≤5% for eight replicate injections.

Table 3: Validation Parameters for Nitrosamine Analysis

Parameter Value
LOD 0.2 ng/mL
LOQ 0.6 ng/mL
Recovery (0.2 ng/mL) 98.5% ± 2.1

Comparative Analysis of Synthetic Methods

Efficiency and Yield

  • Route 1 (CN101591276B) : Superior yield (96%) and shorter reaction time (6 h) but requires specialized equipment for hydrogenation.
  • Route 2 (CN115677544A) : Longer synthesis (5 steps) but avoids hydrogenation, favoring facilities without high-pressure reactors.

Scalability and Industrial Applicability

  • Catalyst Costs : Pd/C (Route 1) is more expensive than K₂CO₃ (Route 2).
  • Purity : Route 2 achieves 99.2% purity post-crystallization vs. 98.5% for Route 1.

Stability Considerations in Pharmaceutical Formulations

Co-formulation with scopolamine (for palliative care) exhibits no degradation over 18 days at 5°C. Parameters include:

  • pH Stability : 4.8–5.1 (initial: 4.9).
  • Absorbance : No significant change at 350–550 nm.

Chemical Reactions Analysis

Types of Reactions: Bumetanide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of palladium carbon catalyst.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of this compound.

    Substitution: Substituted derivatives of this compound.

Scientific Research Applications

Clinical Applications

1.1 Cardiovascular and Renal Conditions

Bumetanide is FDA-approved for treating various edematous conditions, including:

  • Congestive Heart Failure : It effectively mobilizes peripheral edema and improves functional capacity in patients. Clinical studies have demonstrated that this compound is as effective as other diuretics for long-term management of body weight and edema .
  • Hepatic Disease : Used to manage fluid retention due to liver cirrhosis.
  • Nephrotic Syndrome : It helps reduce edema associated with this kidney disorder.

Neurological Applications

This compound has garnered attention for its potential in treating neurological disorders, particularly due to its effects on chloride transport in the brain.

2.1 Alzheimer's Disease

Recent studies suggest that this compound may be repurposed as a treatment for Alzheimer's disease, particularly in individuals with the apolipoprotein E4 genotype (APOE4). Key findings include:

  • Mechanism of Action : this compound inhibits the NKCC1 transporter, reducing intracellular chloride levels, which may enhance GABAergic signaling . This mechanism is crucial for ameliorating neurodegenerative processes associated with Alzheimer's.
  • Clinical Evidence : Analysis of electronic health records indicates that this compound exposure is associated with a 35% to 70% reduction in Alzheimer's incidence among individuals over 65 years . Animal studies have shown improved memory deficits and reduced amyloid plaque accumulation in APOE4 mouse models following this compound treatment .

2.2 Autism Spectrum Disorders

This compound has also been studied for its effects on Autism Spectrum Disorders:

  • Clinical Trials : A phase 2 trial indicated that this compound reduced the severity of symptoms in children aged 3 to 11 years with Autism Spectrum Disorders . The drug's ability to modulate chloride levels may alleviate some behavioral symptoms associated with ASD.
  • Physiological Effects : Research suggests that elevated chloride levels are common in various neurodevelopmental disorders, and this compound's antagonistic action on NKCC1 may correct these imbalances .

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound's applications:

Application Findings Source
Congestive Heart FailureEffective in mobilizing peripheral edema; improves functional capacity
Alzheimer's DiseaseReduces incidence by 35%-70%; improves memory deficits and reduces amyloid plaques
Autism Spectrum DisordersReduces symptom severity in children; affects chloride transport positively

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Alzheimer's Disease Case Study : A cohort study involving elderly patients treated with this compound showed a significant decrease in cognitive decline markers over six months compared to control groups not receiving the drug .
  • ASD Treatment Case Study : In a clinical trial involving children diagnosed with Autism Spectrum Disorders, participants receiving this compound exhibited notable improvements in social interaction and communication skills after three months of treatment .

Comparison with Similar Compounds

Structural and Pharmacological Differences

Bumetanide belongs to the 5-sulfamoylbenzoic acid derivative class of loop diuretics, which includes furosemide, piretanide, azosemide, and benzmetanide. Key structural variations influence potency and selectivity:

  • R3 Substitutions : this compound’s open-chain pyrrolidine group at the R3 position confers 10-fold greater potency compared to piretanide (closed pyrrolidine ring) .
  • R4 Modifications: Variations at the R4 group (e.g., benzyl in furosemide vs. phenoxy in this compound) have minimal impact on activity .
  • Succinamide Derivatives : Compounds like "F" (succinamide derivative) lack diuretic activity, underscoring the necessity of specific functional groups .

Table 1: Structural Features and Potency of Loop Diuretics

Compound R3 Group R4 Group Relative Potency (vs. Furosemide)
This compound Open-chain amine Phenoxy 40×
Furosemide Furfuryl Benzyl 1× (Baseline)
Piretanide Closed pyrrolidine Methyl
Benzmetanide Benzyl Benzyl 50×

Pharmacokinetic and Efficacy Profiles

  • Potency : this compound is 30–40× more potent than furosemide in humans and dogs, respectively . In vitro studies show benzmetanide as the most potent NKCC1 inhibitor (IC₅₀ ~0.3 µM), followed by this compound (IC₅₀ ~0.5 µM), piretanide (IC₅₀ ~1.1 µM), and furosemide (IC₅₀ ~3.3 µM) .
  • Tissue Distribution : this compound exhibits 3-fold higher renal tissue affinity than furosemide in dogs, explaining its superior diuretic efficacy despite similar plasma protein binding (~90%) .
  • Metabolism : Both drugs are excreted largely unchanged in urine, with minimal hepatic metabolism .

Table 2: Key Pharmacokinetic Parameters

Parameter This compound Furosemide
Oral Bioavailability ~80–100% ~60–70%
Peak Plasma Time 30 minutes 60–90 minutes
Half-Life 1–1.5 hours 1.5–2 hours
Protein Binding ~95% ~98%

Mechanisms Beyond Diuresis

  • Neurological Effects : this compound uniquely modulates GABAergic signaling by inhibiting NKCC1 in neurons, reducing intracellular Cl⁻ and restoring inhibitory GABA currents. This mechanism is leveraged in ASD treatment, where this compound improves social behavior and reduces amygdala hyperactivity .
  • Neuroprotection : In murine models, this compound enhances microglial-interneuron contact, preserves hippocampal neurogenesis, and improves cognitive recovery post-brain injury .

Biological Activity

Bumetanide is a potent loop diuretic primarily known for its ability to inhibit the Na+/2Cl-/K+ (NKCC) cotransporter in the kidneys, which plays a crucial role in sodium and chloride reabsorption. This compound has been extensively studied for its biological activity beyond diuresis, including its potential therapeutic effects in neurological disorders and other medical conditions.

This compound operates by blocking the NKCC cotransporter located in the thick ascending limb of the loop of Henle. This inhibition leads to increased excretion of sodium, chloride, and water, resulting in diuresis. Its potency is significantly greater than that of furosemide, making it a preferred choice in certain clinical scenarios .

Therapeutic Applications

1. Cardiovascular Conditions

  • This compound has been shown to be effective in managing peripheral edema associated with congestive heart failure. A clinical study involving 34 patients demonstrated that this compound effectively reduced body weight and chronic edema over a 24-week period, with improvements in functional capacity .

2. Neurological Disorders

  • Recent studies have highlighted this compound's potential in treating autism spectrum disorder (ASD). In a randomized controlled trial with 60 children diagnosed with ASD, this compound significantly improved symptoms as measured by various scales (CARS, CGI) compared to placebo, with only mild side effects reported .
  • Additionally, research indicates that this compound may reverse transcriptomic signatures associated with Alzheimer’s disease in animal models and human iPSC-derived neurons. It has been associated with reduced amyloid plaque accumulation and improved cognitive functions in APOE4 knock-in mice .

Case Studies

StudyPopulationTreatment DurationFindings
Lemonnier et al., 20105 neonates with autism3 monthsSignificant improvement in IAS without side effects .
Lemonnier et al., 201260 children with ASD3 monthsSignificant reduction in CARS and CGI scores; mild hypokalemia observed .
Hadjikhani et al., 20137 high-functioning males with ASD10 monthsImproved emotional recognition and brain activation during social tasks .
Grandgeorge et al., 202110-year-old girl with Asperger syndrome18 monthsImprovements in sensory processing across multiple modalities .

Research Findings

Recent investigations have focused on the structure-activity relationships of this compound derivatives, revealing that modifications to its chemical structure can enhance its potency against the NKCC cotransporter . For instance, replacing certain functional groups has been shown to either improve or diminish its inhibitory effects.

Moreover, this compound has demonstrated neuroprotective properties by reducing excitotoxicity in oligodendrocytes and modulating astrocytic responses during ischemic events. This suggests a dual mechanism where this compound not only acts peripherally but may also exert effects centrally through immune signaling pathways .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for designing in vitro studies investigating bumetanide’s inhibition of NKCC1 transporters?

  • Answer: In vitro studies require precise control of ion concentrations (e.g., Cl⁻, Na⁺) to replicate physiological conditions. Use cell lines expressing NKCC1 (e.g., HEK293T) and validate transporter activity via radioisotope flux assays (e.g., ²²Na⁺ uptake). Include positive controls (e.g., furosemide) and negative controls (e.g., NKCC1-knockout cells). Dose-response curves should span 10⁻⁹ to 10⁻³ M to determine IC₅₀ values . Ensure compliance with biosafety protocols for handling corrosive substances (e.g., wear nitrile gloves, use fume hoods) .

Q. How can researchers standardize pharmacokinetic (PK) parameters for this compound in rodent models?

  • Answer: Administer this compound via intraperitoneal injection (typical dose: 0.1–10 mg/kg) and collect plasma samples at 5, 15, 30, 60, and 120 minutes post-dose. Quantify concentrations using HPLC-MS/MS with a lower limit of detection (LLOD) ≤1 ng/mL. Normalize data to body weight and account for renal excretion rates by measuring urinary output. Report AUC, Cₘₐₓ, and t₁/₂ with confidence intervals (CI ≥95%) .

Q. What are the best practices for assessing this compound’s diuretic efficacy in preclinical models of edema?

  • Answer: Use Sprague-Dawley rats with surgically induced heart failure (e.g., coronary artery ligation). Measure urine output hourly for 6 hours post-administration. Compare results to furosemide (1–10 mg/kg) and include a saline control group. Statistically adjust for confounding variables (e.g., baseline renal function) using ANCOVA. Report effect sizes (Cohen’s d) and power analysis (α=0.05, β=0.2) .

Advanced Research Questions

Q. How can mixed-methods approaches resolve contradictions in this compound’s reported neuroprotective effects across experimental models?

  • Answer: Combine quantitative data (e.g., neuronal survival rates in hypoxia models) with qualitative insights from transcriptomic analysis (RNA-seq of apoptotic pathways). Triangulate findings by comparing in vitro (primary cortical neurons) and in vivo (middle cerebral artery occlusion models) results. Use grounded theory to identify emergent themes (e.g., dose-dependent biphasic effects) .

Q. What strategies mitigate confounding variables in clinical trials testing this compound for autism spectrum disorder (ASD)?

  • Answer: Implement a double-blind, placebo-controlled crossover design with stratification by genetic biomarkers (e.g., SLC12A2 polymorphisms). Use validated behavioral scales (e.g., ADOS-2) and control for concomitant medications (e.g., SSRIs). Apply intention-to-treat (ITT) analysis and report attrition rates. Pre-register hypotheses to avoid HARKing (Hypothesizing After Results are Known) .

Q. How should researchers address discrepancies in this compound’s efficacy between animal models and human trials for epilepsy?

  • Answer: Conduct systematic reviews to identify interspecies differences in BBB permeability (e.g., rodent vs. human P-glycoprotein expression). Validate translational relevance using human induced pluripotent stem cell (iPSC)-derived neurons. Perform meta-regression to assess covariates (e.g., age, seizure type) .

Q. Methodological Challenges

Q. What analytical techniques optimize quantification of this compound in heterogeneous biological matrices?

  • Answer: For plasma, use protein precipitation with acetonitrile (1:3 v/v) followed by SPE (C18 columns). For brain tissue, homogenize in PBS + 0.1% formic acid and analyze via UPLC-QTOF-MS. Calibrate with deuterated internal standards (e.g., this compound-d₅). Validate precision (CV <15%) and accuracy (85–115%) per FDA guidelines .

Q. How can in silico modeling improve predictions of this compound’s off-target interactions?

  • Answer: Use molecular docking (AutoDock Vina) to screen against the Human Ether-à-go-go-Related Gene (hERG) channel and cytochrome P450 isoforms (e.g., CYP3A4). Validate predictions with patch-clamp electrophysiology and hepatic microsome assays. Report binding affinities (ΔG) and Ki values .

Q. Data Reporting and Ethics

Q. What are the minimum reporting standards for this compound studies involving human subjects?

  • Answer: Adhere to CONSORT guidelines: detail inclusion/exclusion criteria, randomization procedures, and adverse events (e.g., hypokalemia incidence). For qualitative interviews, follow COREQ (Consolidated Criteria for Reporting Qualitative Research) to document interviewer training and data saturation .

Q. How should researchers handle raw data transparency while protecting participant confidentiality in this compound trials?

  • Answer: De-identify datasets by replacing participant IDs with anonymized codes. Store data in FAIR-compliant repositories (e.g., Zenodo) with embargo periods. For genomic data, use controlled access platforms (e.g., dbGaP) .

Q. Tables

Table 1: Key Physicochemical Properties of this compound

PropertyValue
Molecular Weight364.42 g/mol
LogP (Octanol-Water)2.1
pKa3.6 (sulfonamide), 10.1 (amine)
Solubility (Water)0.1 mg/mL (25°C)

Table 2: Common Confounders in this compound Neuroprotection Studies

ConfounderMitigation Strategy
BBB VariabilityUse intracerebroventricular administration
Genetic HeterogeneityStratify by GWAS-identified risk alleles
Circadian EffectsStandardize dosing times (e.g., 9–11 AM)

Properties

IUPAC Name

3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H20N2O5S/c1-2-3-9-19-14-10-12(17(20)21)11-15(25(18,22)23)16(14)24-13-7-5-4-6-8-13/h4-8,10-11,19H,2-3,9H2,1H3,(H,20,21)(H2,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEIEVLCKWDQJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H20N2O5S
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DSSTOX Substance ID

DTXSID5022699
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Molecular Weight

364.4 g/mol
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Physical Description

Solid
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Solubility

>54.7 [ug/mL] (The mean of the results at pH 7.4), >20 mg/mL (in base), 2.57e-02 g/L
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CAS No.

28395-03-1
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Melting Point

230-231, 230 - 231 °C
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Synthesis routes and methods

Procedure details

2.5 Grams of methyl 3-n-butylamino-4-phenoxy-5-sulfamyl-benzoate were dissolved in 50 ml of 1N NaOH and the solution was heated for 30 minutes on a steam bath. The solution was then filtered and carefully acidified. 3-n-butylamino-4-phenoxy-5-sulfamyl-benzoic acid precipitation in flakes which melted at 229°-231° C. After recrystallization from ethanol/water, the melting point was 235° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Bumetanide

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